- Synthesis technology of ciprofloxacin hydrochloride, Yingyong Huagong, 2013, 42(2), 287-290
Cas no 93107-08-5 (Ciprofloxacin monohydrochloride)
93107-08-5 structure
Product Name:Ciprofloxacin monohydrochloride
N.o CAS:93107-08-5
MF:C17H19ClFN3O3
MW:367.802466630936
MDL:MFCD00079044
CID:61607
PubChem ID:62999
Update Time:2024-10-26
Ciprofloxacin monohydrochloride Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride
- 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid hydrochloride
- Ciprofloxacin (hydrochloride)
- Ciprofloxacin HCl
- Ciprofloxacin hydrochloride
- QUINOLINECA RBOX,USP28, EP5ANDBP2002
- 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid
- 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-piperazino-quinoline-3-carboxylic acid hydrochloride
- BAY-o-9867
- ciprofloxacinium chloride
- Cyproxan
- Cipro
- 0MP32MFP6C
- ciprofloxacin hydrochloride (anh.)
- Cetraxal
- 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid HCl
- DSSTox_RID_82545
- DSSTox_CID_27768
- DSSTox
- Ciprofloxacin monohydrochloride
- 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, monohydrochloride (9CI)
- 1-Cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,4-dihydroquinoline-3-carboxylic acid hydrochloride
- Adiflox
- Alcon Cilox
- Bacquinor
- Bactiflox
- Baflox
- BAY-o 9867
- Baycip
- Belmacina
- Bernoflox
- Ciflodal
- Ciflox
- Cifloxin
- Cifran
- Cilab
- Ciloxan
- Cimogal
- Ciplox
- Ciploxx
- Ciplus
- Ciprecu
- Ciprinol
- Cipro (pharmaceutical)
- Cipro optic
- Ciprobay
- Ciprobay Uro
- Ciproben 250
- Ciprobid
- Ciprobiotic
- Ciprocin
- Ciprocinol
- Ciprodar
- Ciprofar
- Ciproflox
- Ciprogis
- Ciprok
- Ciprolin
- Ciprolon
- Cipromax
- Cipromid
- Cipromycin
- Ciproquinol
- Ciprowin
- Ciproxan
- Ciproxin
- BCP13634
- AKOS005111008
- 93107-08-5
- 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, hydrochloride
- UNII-0MP32MFP6C
- NSC620634
- BCP14336
- MFCD00079044
- SCHEMBL42310
- ciprofloxacin hydrochloride (anhydrous)
- 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid monohydrochloride
- SB73037
- Ciprofloxacin (monohydrochloride)
- 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, monohydrochloride
- C2227
- Bay o 9867
- Flociprin
- 93107-08-5 (HCl)
- Tox21_110712
- DTXSID1047788
- 3-Quinolinecarboxylic acid, 1,4-dihydro-1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)-, hydrochloride
- HMS1568G08
- Q-200860
- 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride
- CHEBI:310388
- HY-B0356A
- 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid hydrochloride
- CPX; Cetraxal; Ciloxan; Cipro; Bay-09867 hydrochloride
- Q27105154
- 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid xhydrochloride
- 4-(3-Carboxy-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-quinolin-7-yl)-piperazin-1-ium; chloride
- 3-Quiolinecarboxylic acid
- CAS-93107-08-5
- Ciprofloxacin hydrochloride (1:X)
- 1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)-1,4-dihydro-3-quinolinecarboxylic acid hydrochloride
- NCGC00016959-01
- KS-5012
- 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylicacidxhydrochloride
- CHEMBL1202
- 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, hydrochloride (1:1)
- Cambridge id 5807784
- Tox21_110712_1
- 86483-48-9
- DTXCID1027768
- Epitope ID:174846
- CS-8134
- 1-Cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,4-dihydro-quinoline-3-carboxylic acid; hydrochloride
- H10663
- Prestwick_67
- BIM-0048462.P001
- AC-23972
- F0001-2378
- CIPROFLOXACIN HYDROCHLORIDE [WHO-DD]
- s5008
- Clprofloxacin Hydrochloride
- NSC-620634
- NCGC00016959-06
- Ciprofloxacini hydrochloridum
- Ciprofloxacin Hydrochloride Anhydrous
- cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid, monohydrochloride
- ciprofloxacine hydrochloride
- Bay-09867 hydrochloride
-
- MDL: MFCD00079044
- Inchi: 1S/C17H18FN3O3.ClH/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;/h7-10,19H,1-6H2,(H,23,24);1H
- Chave InChI: DIOIOSKKIYDRIQ-UHFFFAOYSA-N
- SMILES: Cl.O=C(C1C(=O)C2C(=CC(N3CCNCC3)=C(C=2)F)N(C2CC2)C=1)O
Propriedades Computadas
- Massa Exacta: 367.11000
- Massa monoisotópica: 367.1098973g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 7
- Contagem de Átomos Pesados: 25
- Contagem de Ligações Rotativas: 3
- Complexidade: 571
- Contagem de Unidades Ligadas Covalentemente: 2
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 72.9
Propriedades Experimentais
- Cor/Forma: Powder
- Ponto de Fusão: >300 ºC
- PSA: 74.57000
- LogP: 2.77910
Ciprofloxacin monohydrochloride Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: S26-S36
-
Identificação dos materiais perigosos:
- Frases de Risco:R36/37/38
- Condição de armazenamento:4°C, protect from light, stored under nitrogen *The compound is unstable in solutions, freshly prepared is recommended.
Ciprofloxacin monohydrochloride Dados aduaneiros
- CÓDIGO SH:29419000
- Dados aduaneiros:
中国海关编码:
29419000
Ciprofloxacin monohydrochloride Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Alichem | A139001984-500g |
1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride |
93107-08-5 | 95% | 500g |
$191.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C304995-25g |
Ciprofloxacin hydrochloride |
93107-08-5 | ≥98% | 25g |
¥2,135.00 | 2021-05-25 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C304995-5g |
Ciprofloxacin hydrochloride |
93107-08-5 | ≥98% | 5g |
¥719.00 | 2021-05-25 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C304995-500mg |
Ciprofloxacin monohydrochloride |
93107-08-5 | ≥98% | 500mg |
¥226.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C304995-100mg |
Ciprofloxacin monohydrochloride |
93107-08-5 | ≥98% | 100mg |
¥113.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C304995-1g |
Ciprofloxacin hydrochloride |
93107-08-5 | ≥98% | 1g |
¥369.00 | 2021-05-25 | |
| S e l l e c k ZHONG GUO | S5008-100mg |
Ciprofloxacin hydrochloride |
93107-08-5 | 98% | 100mg |
¥794.97 | 2023-09-15 | |
| ChemScence | CS-8134-500mg |
Ciprofloxacin (monohydrochloride) |
93107-08-5 | 99.78% | 500mg |
$50.0 | 2022-04-26 | |
| ChemScence | CS-8134-1g |
Ciprofloxacin (monohydrochloride) |
93107-08-5 | 99.78% | 1g |
$72.0 | 2022-04-26 | |
| ChemScence | CS-8134-5g |
Ciprofloxacin (monohydrochloride) |
93107-08-5 | 99.78% | 5g |
$108.0 | 2022-04-26 |
Ciprofloxacin monohydrochloride Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Sodium methoxide Solvents: Isoamyl alcohol ; 7 h, 130 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Water
1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Water
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
- Preparation of ciprofloxacin and related compounds, Canada, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; rt → 90 °C; 90 °C
1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
Referência
- Synthesis of a library of Ciprofloxacin analogues by means of sequential organic synthesis in microreactors, QSAR & Combinatorial Science, 2005, 24(6), 758-768
Método de produção 4
Condições de reacção
1.1 15 min, 155 - 160 °C; 0.5 h, 155 - 160 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; acidified, cooled
1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; acidified, cooled
Referência
- Preparation of guanidine and biguanidine derivatives as antiviral and antimicrobial agents, United States, , ,
Método de produção 5
Condições de reacção
Referência
- Silver nanoparticles conjugated with ciprofloxacin HCl to combat bacterial- resistance via topical drug delivery system, World Journal of Pharmacy and Pharmaceutical Sciences, 2019, 8(10), 611-623
Método de produção 6
Condições de reacção
Referência
- Advanced continuous flow platform for on-demand pharmaceutical manufacturing, Chemistry - A European Journal, 2018, 24(11), 2776-2784
Método de produção 7
Condições de reacção
Referência
- Studies on synthesis of 2,4-dichloro-5-fluoro-acetophenone as intermediate of ciprofloxacin hydrochloride, Nantong Gongxueyuan Xuebao, 2004, 3(3), 48-50
Método de produção 8
Condições de reacção
Referência
- Preparation of quinolonecarboxylates from oxotetrahydroquinolines., Canada, , ,
Método de produção 9
Condições de reacção
Referência
- Trimethylsilyl esters and solvates of chelates of quinoline-3-carboxylic acids, and their preparation and use in a process for quinolone antibacterials., Spain, , ,
Método de produção 10
Condições de reacção
1.1 Catalysts: Aluminum acetate Solvents: Water ; 8 h, 110 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0.5 h, 110 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0.5 h, 110 °C
Referência
- Method for recovering piperazine after condensation reaction of piperazine during preparation process of quinolone drug, China, , ,
Método de produção 11
Condições de reacção
1.1 Reagents: Trimethylethoxysilane Solvents: Acetonitrile ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 1, 0 °C; 4 h, heated
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 1, 0 °C; 4 h, heated
Referência
- Green preparation of quinolone carboxylic acid derivative or phthalazinone carboxylic acid derivative, China, , ,
Método de produção 12
Condições de reacção
1.1 Solvents: N-Ethyl-2-pyrrolidone ; rt → 80 °C; 3 h, 70 - 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 °C → 85 °C; 0.5 h, 85 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 °C → 85 °C; 0.5 h, 85 °C
Referência
- Preparation of ciprofloxacin hydrochloride, China, , ,
Método de produção 13
Condições de reacção
1.1 20 min
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 80 °C
Referência
- An expeditious synthesis of quinolone antibacterials, Heterocyclic Communications, 2005, 11(5), 423-426
Método de produção 14
Condições de reacção
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Pyridine ; rt → 120 °C; 8 - 12 h, 110 - 120 °C; 120 °C → 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 2 h, 45 - 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 2 h, 45 - 50 °C
Referência
- Improved process for the preparation of ciprofloxacin and its acid addition salts, India, , ,
Método de produção 15
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Acetone , Water ; pH 3, rt
Referência
- A Rapid Total Synthesis of Ciprofloxacin Hydrochloride in Continuous Flow, Angewandte Chemie, 2017, 56(30), 8870-8873
Método de produção 16
Condições de reacção
1.1 Reagents: Aluminum chloride Solvents: Ethanol ; 15 h, rt
Referência
- NMR and IR characterization of the aluminum complexes of norfloxacin and ciprofloxacin fluoroquinolones, Magnetic Resonance in Chemistry, 2007, 45(10), 850-859
Método de produção 17
Condições de reacção
Referência
- Preparation of fluoroquinolone compounds as antibiotic resistance breakers, World Intellectual Property Organization, , ,
Método de produção 18
Condições de reacção
Referência
- Improved process for the preparation of ciprofloxacin and its acid addition salts, World Intellectual Property Organization, , ,
Método de produção 19
Condições de reacção
Referência
- Isolation and characterization of ciprofloxacin-HCl crystals, Drug Development and Industrial Pharmacy, 1997, 23(11), 1063-1067
Método de produção 20
Condições de reacção
Referência
- Synthesis of ciprofloxacin hydrochloride monohydrate, Huaxue Yanjiu Yu Yingyong, 1996, 8(2), 292-294
Ciprofloxacin monohydrochloride Raw materials
- 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
- Ethyl 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate
- Ciprofloxacin
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid
- N-Ethoxycarbonyl-ciprofloxacin
Ciprofloxacin monohydrochloride Preparation Products
Ciprofloxacin monohydrochloride Fornecedores
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
(CAS:93107-08-5)Ciprofloxacin HCl
Número da Ordem:sfd547
Estado das existências:in Stock
Quantidade:200kg
Pureza:99.9%
Informação de Preços Última Actualização:Friday, 19 July 2024 14:32
Preço ($):discuss personally
E- mail:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
(CAS:93107-08-5)环丙沙星盐酸盐
Número da Ordem:LE26563452;LE10547
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Friday, 20 June 2025 12:56
Preço ($):discuss personally
E- mail:18501500038@163.com
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro Ouro
(CAS:93107-08-5)Ciprofloxacin hydrochloride
Número da Ordem:LE340
Estado das existências:in Stock
Quantidade:5KG/1KG/25KG/100KG
Pureza:99% HPLC
Informação de Preços Última Actualização:Thursday, 14 August 2025 14:44
Preço ($):negotiated
E- mail:617971708@qq.com
Ciprofloxacin monohydrochloride Literatura Relacionada
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
93107-08-5 (Ciprofloxacin monohydrochloride) Produtos relacionados
- 79660-72-3(Fleroxacin)
- 110871-86-8(Sparfloxacin)
- 113617-63-3(Orbifloxacin)
- 97867-33-9(Ciprofloxacin lactate)
- 98079-51-7(lomefloxacin)
- 98106-17-3(Difloxacin Standard)
- 70458-92-3(1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid)
- 149676-40-4(Pefloxacin Mesylate Dihydrate)
- 93106-60-6(Enrofloxacin)
- 98105-99-8(Sarafloxacin)
Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:93107-08-5)Ciprofloxacin HCl
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:93107-08-5)环丙沙星盐酸盐
Pureza:99%/99%
Quantidade:25KG,200KG,1000KG/25KG,200KG,1000KG
Preço ($):Inquérito/Inquérito